molecular formula C7H11ClO4S B2839978 Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate CAS No. 2378490-63-0

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate

Cat. No.: B2839978
CAS No.: 2378490-63-0
M. Wt: 226.67
InChI Key: AXFYZSWSTCZCQT-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a chlorosulfonyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate typically involves the chlorosulfonation of a cyclopentane derivative followed by esterification. One common method includes:

    Chlorosulfonation: Reacting cyclopentane with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.

    Esterification: The resulting chlorosulfonylcyclopentane is then treated with methanol in the presence of a catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonyl derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate: Similar structure but with a hydroxyl group instead of a chlorosulfonyl group.

    Methyl (1S,2R)-2-bromocyclopentane-1-carboxylate: Contains a bromine atom instead of a chlorosulfonyl group.

Uniqueness

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFYZSWSTCZCQT-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.